(Z)-4-AMINO-N'-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE
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Overview
Description
(Z)-4-AMINO-N’-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a carboximidamide group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-AMINO-N’-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. This step often involves the use of reagents such as hydrazine derivatives and carboxylic acids.
Introduction of the Carboximidamide Group: The carboximidamide group is introduced through a reaction with suitable amidine precursors. This step may require the use of catalysts and specific reaction conditions to ensure high yield and purity.
Substitution on the Phenyl Ring: The introduction of chlorine and fluorine atoms on the phenyl ring is achieved through halogenation reactions. These reactions typically involve the use of halogenating agents such as chlorine gas or fluorine-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-AMINO-N’-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed on the oxadiazole ring and the carboximidamide group. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: The phenyl ring can undergo substitution reactions, where the chlorine and fluorine atoms can be replaced by other functional groups. This is typically achieved using nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-AMINO-N’-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, (Z)-4-AMINO-N’-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is investigated for its potential use in drug development. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-4-AMINO-N’-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A tyrosine kinase inhibitor used in cancer therapy.
Erlotinib: Another tyrosine kinase inhibitor with similar applications.
Lapatinib: A dual tyrosine kinase inhibitor used in the treatment of breast cancer.
Dacomitinib: An experimental drug under development for cancer treatment.
Uniqueness
(Z)-4-AMINO-N’-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is unique due to its specific chemical structure, which includes an oxadiazole ring and a carboximidamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-amino-N'-[(2-chloro-4-fluorophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN5O2/c11-7-3-6(12)2-1-5(7)4-18-16-9(13)8-10(14)17-19-15-8/h1-3H,4H2,(H2,13,16)(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUDHZBPXREHRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CON=C(C2=NON=C2N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)Cl)CO/N=C(/C2=NON=C2N)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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